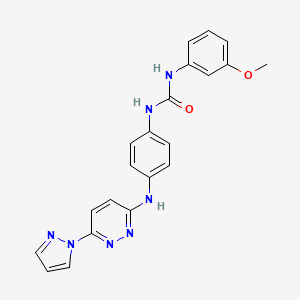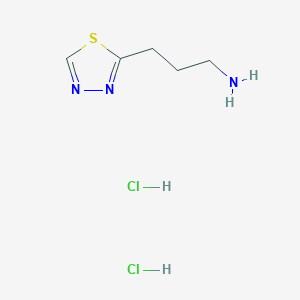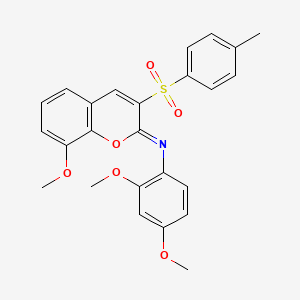![molecular formula C15H11N3O2 B2405121 N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide CAS No. 2177366-40-2](/img/structure/B2405121.png)
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide” is a chemical compound that is part of the benzoxazole family . It has a molecular weight of 211.22 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by a high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H9N3O . The InChI key for this compound is ITFJBVWVZSRNHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, a Diels–Alder reaction between the key intermediate 5 and Benzyl 1,2,3-triazine-5-carboxylate (9) led to the formation of the correspondent compound 10 .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a substrate for CYP1A2, CYP2D6, and CYP3A4 . Its Log Po/w (iLOGP) is 1.87 . It is soluble, with a solubility of 0.313 mg/ml or 0.00148 mol/l .Scientific Research Applications
Synthesis and Characterization
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide and its derivatives have been synthesized and characterized for various applications. The synthesis involves intricate chemical reactions and is used for creating compounds with potential applications in different scientific fields.
Synthesis using Copper-Catalyzed Azide-Alkyne Cycloaddition
The compound has been synthesized through copper-catalyzed azide-alkyne cycloaddition, which yields compounds with moderate to good yields. This method is a part of click chemistry and is used for creating diverse chemical compounds (Verma, Luxami, & Paul, 2015).
Application in Macrocyclic Ligand Synthesis
It has been used in the synthesis of large macrocyclic ligands, which have applications in coordination chemistry and are essential for creating complex molecules with specific chemical properties (Meyer, Dalebrook, & Wright, 2012).
Chelating Agent for Metal Ion Sorption
Derivatives of this compound have been used in creating polymers that act as efficient chelating agents. These polymers are particularly selective for certain metal ions, showcasing their potential in applications such as water purification and metal recovery from waste streams (Al-Fulaij, Elassar, & El-asmy, 2015).
Biochemical Impacts and Biological Activities
The compound and its derivatives have also been studied for their biochemical impacts and potential biological activities.
Antimicrobial Activities
Compounds synthesized from this compound have shown antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Patel & Patel, 2015).
Insecticidal Agents
Derivatives of the compound have been evaluated as potential insecticidal agents, showing toxic effects against pests like the cotton leafworm. This implies potential applications in agriculture for pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Evaluation
Some derivatives have also been investigated for their anticancer activities. These studies are crucial for understanding the potential therapeutic applications of these compounds (Bondock & Gieman, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-2-14(19)17-11-5-6-13-12(8-11)18-15(20-13)10-4-3-7-16-9-10/h2-9H,1H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHHLNIRTOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)


![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)

![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)